molecular formula C13H15Cl2N3O2 B11108673 2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide

2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide

Cat. No.: B11108673
M. Wt: 316.18 g/mol
InChI Key: WSQZTYYGEKZULK-IUXPMGMMSA-N
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Description

2,4-Dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of two chlorine atoms on the benzene ring, a hydrazino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4-dichlorobenzaldehyde with 1-methylpropylhydrazine under acidic conditions to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with an appropriate acyl chloride, such as acetyl chloride, in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-Dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-{2-[(2Z)-2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}benzamide
  • 3,4-Dichloro-N-{2-[(2Z)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide
  • 2,4-Dichloro-N-{2-[(2E)-2-(1-phenylethylidene)hydrazino]-2-oxoethyl}benzamide

Uniqueness

2,4-Dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide is unique due to its specific substitution pattern and the presence of the 1-methylpropylidene group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

N-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-2-oxoethyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C13H15Cl2N3O2/c1-3-8(2)17-18-12(19)7-16-13(20)10-5-4-9(14)6-11(10)15/h4-6H,3,7H2,1-2H3,(H,16,20)(H,18,19)/b17-8-

InChI Key

WSQZTYYGEKZULK-IUXPMGMMSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl)/C

Canonical SMILES

CCC(=NNC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C

Origin of Product

United States

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